![molecular formula C7H11N3 B2476974 6-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 2309444-22-0](/img/structure/B2476974.png)
6-(Azidomethyl)bicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azidomethyl)bicyclo[310]hexane is a bicyclic organic compound characterized by the presence of an azidomethyl group attached to a bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)bicyclo[3.1.0]hexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.1.0]hexane derivative.
Azidation Reaction: The azidomethyl group is introduced via an azidation reaction, often using sodium azide (NaN₃) as the azide source.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 6-(Azidomethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), organic solvents (DMF, THF), controlled temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature or slightly elevated temperatures.
Major Products:
Amines: Formed through reduction or substitution of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
科学的研究の応用
6-(Azidomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in bioconjugation techniques, where the azide group facilitates the attachment of biomolecules through click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Azidomethyl)bicyclo[3.1.0]hexane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles (e.g., alkynes) to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Substitution Reactions: The azide group can be replaced by nucleophiles, leading to the formation of various nitrogen-containing compounds. The reaction mechanism involves the nucleophilic attack on the azide carbon, followed by the elimination of nitrogen gas.
類似化合物との比較
6-(Bromomethyl)bicyclo[3.1.0]hexane: Similar structure but with a bromomethyl group instead of an azidomethyl group.
6-(Hydroxymethyl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group, making it more reactive towards nucleophiles.
6-(Aminomethyl)bicyclo[3.1.0]hexane: Features an aminomethyl group, which can engage in different types of chemical reactions compared to the azidomethyl group.
Uniqueness: 6-(Azidomethyl)bicyclo[3.1.0]hexane is unique due to the presence of the azide group, which imparts distinct reactivity and allows for versatile chemical transformations. The azide group is particularly valuable in click chemistry, enabling efficient and selective bioconjugation reactions.
特性
IUPAC Name |
6-(azidomethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWWSWJLNWMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
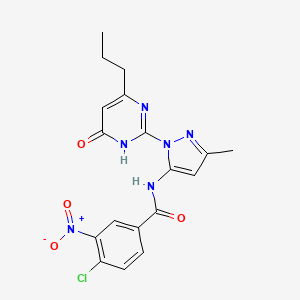
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
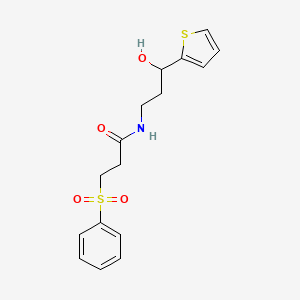
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
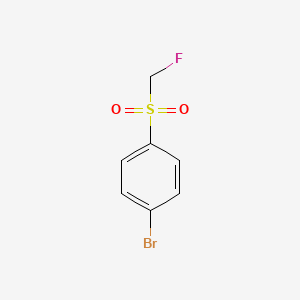
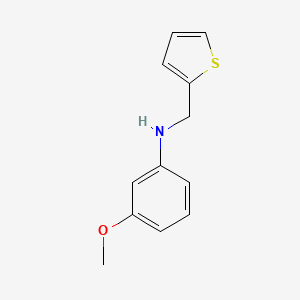
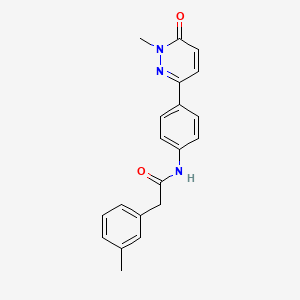
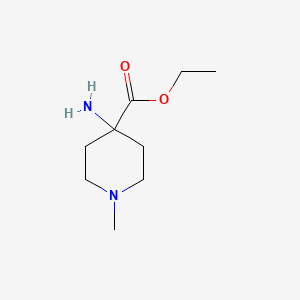
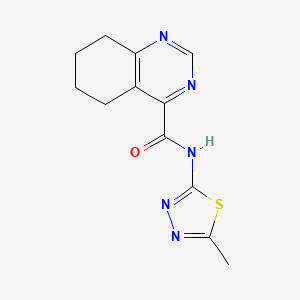
![2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2476907.png)
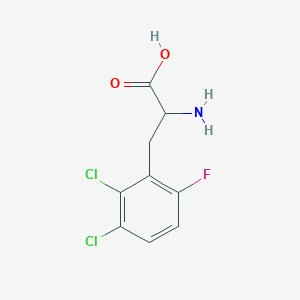
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
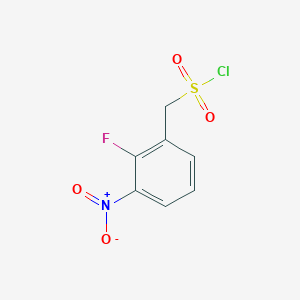
![5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
